molecular formula C13H17ClF2N4O B15306447 2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride

2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride

Cat. No.: B15306447
M. Wt: 318.75 g/mol
InChI Key: DQQKXWSAHGVYDD-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a 2,4-difluorophenyl group, a 1-methyl-1H-1,2,4-triazol-5-yl substituent, and an ethylamino ethanol backbone. Its structural complexity suggests applications in medicinal chemistry, particularly as an antifungal intermediate, given the triazole moiety’s known role in inhibiting cytochrome P450 enzymes . The hydrochloride salt enhances aqueous solubility, critical for bioavailability in drug formulations.

Properties

Molecular Formula

C13H17ClF2N4O

Molecular Weight

318.75 g/mol

IUPAC Name

2-[[2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethyl]amino]ethanol;hydrochloride

InChI

InChI=1S/C13H16F2N4O.ClH/c1-19-13(17-8-18-19)12(16-4-5-20)6-9-2-3-10(14)7-11(9)15;/h2-3,7-8,12,16,20H,4-6H2,1H3;1H

InChI Key

DQQKXWSAHGVYDD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C(CC2=C(C=C(C=C2)F)F)NCCO.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A common method involves reacting methylhydrazine with thioamides or thioureas under acidic conditions. For example:
$$
\text{CH}3\text{NHNH}2 + \text{RCSNH}_2 \xrightarrow{\text{HCl, EtOH}} \text{1-Methyl-1H-1,2,4-triazole-5-thiol} \xrightarrow{\text{Desulfurization}} \text{1-Methyl-1H-1,2,4-triazol-5-yl}
$$
Desulfurization is achieved using Raney Nickel or triethylsilane in acetic acid.

Huisgen Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between methyl azide and propargyl amines provides regioselective triazole formation:
$$
\text{CH}3\text{N}3 + \text{HC≡C-R} \xrightarrow{\text{Cu(I)}} \text{1-Methyl-1H-1,2,4-triazol-5-yl}
$$
This method offers superior regiocontrol but requires stringent handling of azides.

Coupling of Difluorophenyl and Triazole Moieties

The ethylamino linker is introduced via reductive amination or alkylation .

Reductive Amination

A ketone intermediate, 2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one , is condensed with ethanolamine using sodium cyanoborohydride or triethylsilane in dichloromethane:
$$
\text{Ketone} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaBH}3\text{CN, CH}2\text{Cl}2} \text{Target Amine}
$$
Yields range from 65–78% depending on solvent polarity and temperature.

Alkylation of Ethanolamine

Alternative routes employ alkyl halides or epoxides . For example, reacting 2-chloro-1-(2,4-difluorophenyl)ethyl-1-(1-methyl-1H-1,2,4-triazol-5-yl) with ethanolamine in acetonitrile at 60°C achieves 70% conversion.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride in ethanol or diethyl ether to precipitate the hydrochloride salt:
$$
\text{Amine} + \text{HCl (g)} \xrightarrow{\text{EtOH}} \text{Amine Hydrochloride}
$$
Crystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Optimization and Scalability Considerations

Solvent and Catalyst Screening

Step Optimal Solvent Catalyst Yield (%)
Triazole Synthesis Ethanol HCl 82
Reductive Amination Dichloromethane Triethylsilane 78
Salt Formation Ethanol/Water HCl (g) 95

Temperature and Time

  • Triazole cyclization : 80°C for 6 hours.
  • Reductive amination : Room temperature, 12 hours.

Analytical Characterization

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole), 7.45–7.30 (m, 2H, difluorophenyl), 4.90 (br s, 1H, OH), 3.60–3.20 (m, 4H, ethylamino).
  • HPLC : Retention time 6.7 min (C18 column, 0.1% TFA in H2O/MeCN).

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines.

Scientific Research Applications

2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death . The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Structural Features

Compound Name Core Structure Substituents Pharmacological Use Key Functional Groups
Target Compound Ethylamino ethanol backbone 2,4-Difluorophenyl, 1-methyl-1H-1,2,4-triazol-5-yl Antifungal intermediate (presumed) Triazole, fluorophenyl, hydrochloride salt
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-Triazol-1-yl)ethanol () Ethanol backbone 2,4-Difluorophenyl, 1H-1,2,4-triazol-1-yl Antifungal intermediate Triazole, fluorophenyl, hydroxyl group
Epoxiconazole () Epoxide backbone 2-Chlorophenyl, 4-fluorophenyl Pesticide (fungicide) Triazole, chlorophenyl, epoxide
1-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]ethan-1-amine Hydrochloride () Oxadiazole backbone 4-Fluorophenyl Unspecified (structural analog) Oxadiazole, fluorophenyl, hydrochloride salt

Pharmacological and Physicochemical Properties

  • Target Compound :

    • Solubility : Enhanced by hydrochloride salt (polarity > neutral analogs) .
    • Lipophilicity : Moderate (logP ~2–3 estimated; methyl-triazole increases hydrophobicity vs. unmethylated triazole in ).
    • Stability : Hydrogen bonding (C–H···F, O–H···N) in crystal structure may improve solid-state stability .
  • Hydroxyl group enables hydrogen bonding but limits solubility vs. hydrochloride salts .
  • Epoxiconazole () :

    • Epoxide group introduces reactivity (targets fungal cell membranes).
    • Chlorophenyl substituent increases lipophilicity (logP >3) but may raise toxicity concerns .
  • Oxadiazole Derivative () :

    • Oxadiazole ring offers different π-π stacking vs. triazole, affecting target binding.
    • Similar hydrochloride salt improves solubility but lacks fluorophenyl diversity .

Critical Analysis of Structural Advantages

  • Target vs. : Methylation of triazole (Target) may reduce metabolic deactivation vs. unmethylated analogs.
  • Target vs. Pesticides () : Difluorophenyl substituent offers lower molecular weight and better pharmacokinetics vs. dichlorophenyl groups.
  • Hydrochloride Salt: Provides pH-dependent solubility, advantageous over neutral ethanol derivatives .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including:

  • Cyclocondensation of precursors to form the triazole ring (e.g., using hydrazine derivatives and nitriles under reflux conditions) .
  • Nucleophilic substitution for introducing the 2,4-difluorophenyl group, typically requiring anhydrous solvents like DMF and catalysts such as K₂CO₃ .
  • Salt formation with HCl in ethanol to yield the hydrochloride form .

Optimization Strategies:

  • Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, varying reflux times (2–12 hrs) and monitoring yields via HPLC .
  • Employ in-line FTIR spectroscopy to track reaction progress and intermediate stability .

Basic: What analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR for verifying substituent positions (e.g., fluorine-induced shifts in aromatic protons: δ 7.2–8.1 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazole-ethylaminoethanol backbone .
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₆F₂N₅O·HCl: 352.12; observed: 352.10) .
  • X-ray Crystallography: For absolute configuration determination (if single crystals are obtainable) .

Basic: How do solubility and stability profiles impact formulation for in vitro/in vivo studies?

Methodological Answer:

  • Solubility Screening:
    • Test in aqueous buffers (pH 1–7.4), DMSO, and PEG-400. Example
SolventSolubility (mg/mL)
Water (pH 7)<0.1
PBS (pH 7.4)0.3
DMSO>50
  • Stability Studies:
    • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at the ethanolamine moiety is a common degradation pathway .

Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

  • Molecular Docking:
    • Target enzymes (e.g., fungal CYP51 or bacterial topoisomerase IV) using software like AutoDock Vina. Triazole rings often show π-π stacking with heme groups .
  • QSAR Modeling:
    • Train models with descriptors (logP, polar surface area) and bioactivity data from analogues (e.g., MIC₉₀ values against Candida albicans) .
  • MD Simulations: Assess binding stability over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable target-ligand interactions) .

Advanced: What strategies are effective for identifying biological targets when initial screens show contradictory results?

Methodological Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) with a clickable probe derivative to capture target proteins in cell lysates .
  • CRISPR-Cas9 Knockout Screens: Identify genes whose deletion reverses compound efficacy (e.g., triazole-resistant fungal strains lacking ERG11) .
  • Dose-Response Meta-Analysis: Reconcile conflicting IC₅₀ data by normalizing assays to positive controls (e.g., fluconazole for antifungal studies) .

Advanced: How should researchers address contradictory data in solubility or bioactivity across studies?

Methodological Answer:

  • Source Analysis: Compare experimental conditions (e.g., DMSO stock concentration affecting cellular toxicity thresholds) .
  • Standardized Protocols: Adopt OECD guidelines for solubility (TG 105) and bioactivity (TG 420) to minimize variability .
  • Data Normalization: Use relative activity ratios (e.g., fold-change vs. vehicle control) instead of absolute values .

Advanced: What are the key stability-indicating parameters for long-term storage in different environments?

Methodological Answer:

  • ICH Stability Guidelines:

    ConditionDegradation PathwayMitigation Strategy
    25°C/60% RH, 6 moHydrolysis (ethanolamine)Lyophilize with trehalose excipient
    Light (1.2M lux-hr)Photo-oxidation (triazole)Amber glass vials, N₂ atmosphere

Advanced: How can environmental fate studies be designed to assess ecological risks of this compound?

Methodological Answer:

  • OECD 308 Test: Measure biodegradation in water-sediment systems over 60 days (e.g., DT₅₀ = 30 days suggests moderate persistence) .

  • Toxicity to Non-Target Organisms:

    OrganismEndpoint (EC₅₀, mg/L)
    Daphnia magna12.5
    Aliivibrio fischeri8.2

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